Vapor Pressure and Enthalpy of Vaporization: Volatility Control vs. Phenethyl Acetate and Propionate
Phenethyl butyrate exhibits a significantly lower vapor pressure (1.9 ± 0.4 Pa at 298.15 K) compared to its shorter-chain analogs phenethyl acetate (13.2 ± 0.2 Pa) and phenethyl propionate (4.8 ± 0.09 Pa). [1] This is driven by a higher vaporization enthalpy (ΔlgHm = 69.7 ± 1.4 kJ·mol⁻¹) relative to phenethyl acetate (61.3 ± 1.3 kJ·mol⁻¹) and phenethyl propionate (65.6 ± 1.6 kJ·mol⁻¹). [1]
| Evidence Dimension | Vapor pressure at 298.15 K |
|---|---|
| Target Compound Data | 1.9 ± 0.4 Pa |
| Comparator Or Baseline | Phenethyl acetate: 13.2 ± 0.2 Pa; Phenethyl propionate: 4.8 ± 0.09 Pa |
| Quantified Difference | 7-fold lower than acetate; 2.5-fold lower than propionate |
| Conditions | Measured by correlation gas chromatography, T = 298.15 K |
Why This Matters
Lower vapor pressure directly correlates with reduced evaporation rate and longer-lasting fragrance or flavor impact, a critical parameter for product longevity and performance.
- [1] Verevkin SP, Emel'yanenko VN, Zaitsau DH, Heintz A. Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. J Chem Thermodyn. 2015;86:116-122. View Source
